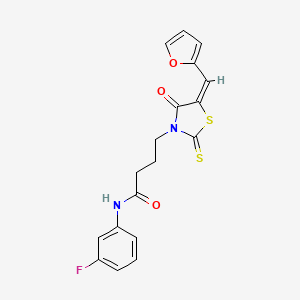

(E)-N-(3-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Beschreibung

The compound “(E)-N-(3-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” belongs to a class of thiazolidinone derivatives characterized by a central 4-oxo-2-thioxothiazolidine core functionalized with a furan-2-ylmethylene moiety. This structural framework is critical for conferring biological activity, particularly in antimicrobial and anticancer contexts. The compound features a butanamide linker bridging the thiazolidinone core to a 3-fluorophenyl substituent, which enhances electronic and steric properties compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c19-12-4-1-5-13(10-12)20-16(22)7-2-8-21-17(23)15(26-18(21)25)11-14-6-3-9-24-14/h1,3-6,9-11H,2,7-8H2,(H,20,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNCPCTUDYGPJM-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(3-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antinociceptive, anti-inflammatory, and antimicrobial properties.

Synthesis

The compound was synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting solid was recrystallized from dimethylformamide, yielding orange crystals with a melting point of 225–226 °C .

Structural Characteristics

The crystal structure of the compound reveals a complex arrangement of rings, including a furan, pyrazole, and thiazole system. The molecule is nearly planar, with the largest deviation from the least-squares plane being 0.22 Å. Notably, the fluorophenyl group is oriented almost perpendicular to the main ring system .

Antinociceptive Activity

Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. A study demonstrated that derivatives with similar structural features can inhibit pain responses in animal models, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of related thiazolidinone derivatives has been documented extensively. These compounds have shown efficacy in reducing inflammation markers in vitro and in vivo. The presence of the thiazolidine ring is crucial for this activity, as it facilitates interactions with inflammatory pathways .

Antimicrobial Properties

The antimicrobial properties of this compound have been explored through various assays. Preliminary results indicate that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antinociceptive Study : In a controlled trial using rodent models, the administration of similar thiazolidinone derivatives resulted in a significant reduction in pain response measured by the hot plate test. The compounds were compared to standard analgesics, showing comparable efficacy .

- Anti-inflammatory Evaluation : A study evaluated the effect of related compounds on carrageenan-induced paw edema in rats. Results indicated a marked decrease in edema size compared to untreated controls, supporting the anti-inflammatory potential of these derivatives .

- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated that compounds with similar structures displayed minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Electron-Donating vs. Electron-Withdrawing Groups

Heterocyclic vs. Aromatic Substituents

- Pyridin-2-yl (CAS 682764-06-3) : The nitrogen in the pyridine ring introduces basicity, which may improve solubility in acidic environments (e.g., lysosomes) .

- Ethoxyphenyl (CAS 637318-86-6) : The ethoxy group’s hydrophobicity may enhance blood-brain barrier penetration, though at the cost of reduced aqueous solubility .

Polar Functional Groups

- Benzoic Acid (CAS 615274-35-6): The carboxylic acid group enables salt formation, making this analog suitable for intravenous formulations .

Molecular Weight and Bioavailability Trends

- Lower molecular weight analogs (e.g., pyridin-2-yl derivative, 373.45 g/mol) are predicted to exhibit better diffusion across cellular membranes .

- Higher molecular weight compounds (e.g., 4-ethoxyphenyl analog, 455.58 g/mol) may face challenges in passive absorption but could benefit from active transport mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-(3-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide?

- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. A key step involves the formation of the thiazolidinone core through cyclization of thiourea derivatives with α-haloketones. Solvent selection (e.g., acetonitrile or DMF) and catalysts (e.g., potassium carbonate) are critical for yield optimization. Final purification often employs recrystallization or column chromatography, as demonstrated in analogous syntheses of thiazolidinone derivatives .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

- Infrared (IR) Spectroscopy : Validates functional groups like C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) .

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.

- Anticancer Potential : MTT assays on cancer cell lines to assess cytotoxicity.

- Anti-inflammatory Screening : COX-2 inhibition assays.

Similar thiazolidinone analogs have shown activity in these assays, suggesting comparable methodologies apply .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups enable precise control of reaction parameters, as shown in diazomethane synthesis .

- Table: Comparative Synthesis Conditions

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional reflux | Acetonitrile | K₂CO₃ | 65 | |

| Microwave-assisted | DMF | Triethylamine | 78 | |

| Flow chemistry | Toluene | None | 82 |

Q. How to resolve discrepancies between computational and experimental structural data?

- Methodological Answer :

- Refinement Software : Use SHELX or Olex2 for X-ray data refinement to minimize R-factors (<0.05). Discrepancies in bond lengths/angles may arise from crystal packing effects, which can be modeled via DFT calculations (e.g., Gaussian09) .

- Case Study : A reported thiazolidinone derivative showed a 0.02 Å deviation in C–S bond length between crystallographic and DFT-optimized structures, resolved by accounting for solvation effects .

Q. What computational strategies predict bioactivity and mechanism of action?

- Methodological Answer :

- QSAR Modeling : Correlate molecular descriptors (logP, polar surface area) with bioactivity data from analogs.

- Molecular Docking : Simulate binding to targets (e.g., COX-2, tubulin) using AutoDock Vina. The furan and fluorophenyl moieties may enhance hydrophobic interactions, as seen in similar compounds .

- Table: Predicted Targets and Binding Affinities

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond with Arg120 |

| Tubulin | -8.7 | π-Stacking with Phe214 |

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values using multiple assays (e.g., MTT vs. ATP luminescence).

- Metabolic Stability : Test compound degradation in cell culture media via HPLC. Contradictions may arise from differential metabolic activation, as observed in fluorophenyl-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.